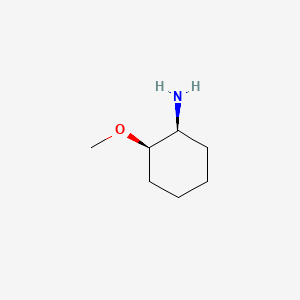
(1S,2R)-2-Methoxycyclohexan-1-amine
Übersicht
Beschreibung
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-Methoxycyclohexanone, using a chiral reducing agent. Another method includes the use of enzymatic processes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The process may also include purification steps such as recrystallization or chromatography to ensure high purity and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chiral properties .
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-Phenylcyclohexanol
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexane
Uniqueness
(1S,2R)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions .
Eigenschaften
CAS-Nummer |
141553-12-0 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.203 |
IUPAC-Name |
(1S,2R)-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
NBWFBXBZOBXMHO-NKWVEPMBSA-N |
SMILES |
COC1CCCCC1N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
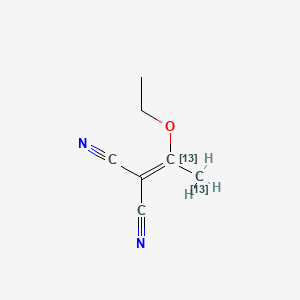
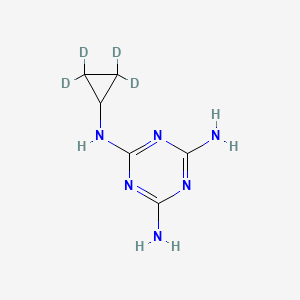

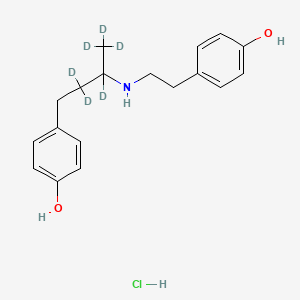
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)

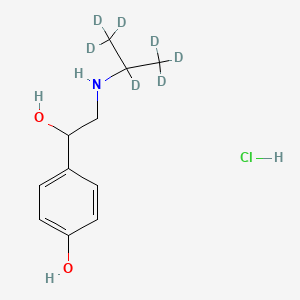
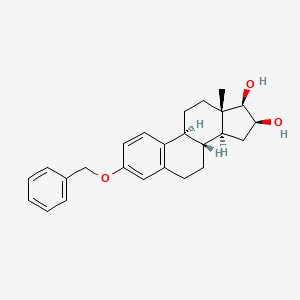
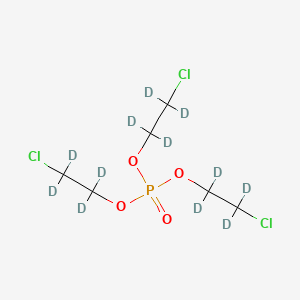
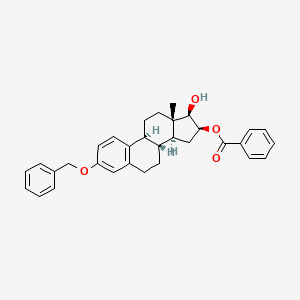

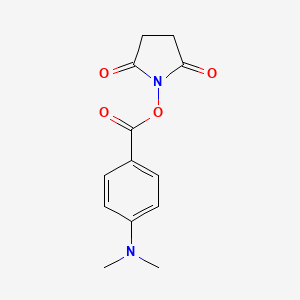
![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)
